5-(5-(Pyrrolidin-1-ylsulfonyl)furan-2-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Beschreibung

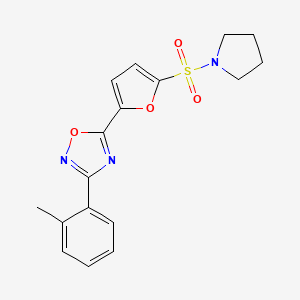

5-(5-(Pyrrolidin-1-ylsulfonyl)furan-2-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group modified at the 5-position by a pyrrolidin-1-ylsulfonyl moiety and an o-tolyl (2-methylphenyl) group at the 3-position. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring aromatic π-stacking interactions .

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-5-(5-pyrrolidin-1-ylsulfonylfuran-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-12-6-2-3-7-13(12)16-18-17(24-19-16)14-8-9-15(23-14)25(21,22)20-10-4-5-11-20/h2-3,6-9H,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNLHFBDGOGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(5-(Pyrrolidin-1-ylsulfonyl)furan-2-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Furan ring : A five-membered aromatic ring contributing to its reactivity.

- Oxadiazole moiety : Known for its biological activity, particularly in medicinal chemistry.

- Pyrrolidine sulfonamide group : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.7 ± 0.2 | |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | |

| HepG2 (Liver) | 18.3 ± 1.4 |

These findings suggest that the oxadiazole scaffold can effectively inhibit tumor growth, potentially through mechanisms such as enzyme inhibition or induction of apoptosis.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that oxadiazole derivatives are effective against various pathogens:

The mechanism often involves the disruption of essential biosynthetic pathways in bacteria.

The biological activity of This compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds targeting thymidylate synthase have shown potent inhibitory effects, which is crucial in cancer treatment.

- Receptor Modulation : The ability to modulate receptor activity can lead to altered cellular signaling pathways.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives, including those similar to the target compound:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in preliminary assays.

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. In vitro studies have indicated that it may induce apoptosis in certain cancer cell lines. Further research is needed to elucidate the mechanism of action, but initial findings suggest that it may interfere with cellular signaling pathways critical for tumor growth.

Pharmacological Insights

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, which are often implicated in disease processes such as cancer and inflammation. The inhibition profile is currently under investigation to determine selectivity and potency.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Animal models have been used to assess its effects on neurodegenerative diseases, with preliminary results indicating a reduction in markers of oxidative stress and inflammation in the brain.

Material Science Applications

Polymer Chemistry

The incorporation of 5-(5-(Pyrrolidin-1-ylsulfonyl)furan-2-yl)-3-(o-tolyl)-1,2,4-oxadiazole into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Studies have demonstrated improved performance characteristics in composites where this compound is utilized as a reinforcing agent.

Case Studies

-

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for antimicrobial activity. The specific compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential. -

Cancer Cell Line Studies

Research conducted at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after treatment with varying concentrations over 48 hours. -

Neuroprotection in Animal Models

An animal study published in Neuroscience Letters explored the neuroprotective effects of the compound in a rat model of ischemic stroke. Findings suggested that treatment significantly reduced infarct size and improved behavioral outcomes compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its combination of a sulfonylated pyrrolidine-furan system and an o-tolyl substituent. Below is a detailed comparison with structurally related 1,2,4-oxadiazoles and other heterocyclic analogs:

Key Insights:

Electronic Effects: The 3-nitrophenyl group in 5-(2-Furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole imparts strong electron-withdrawing effects, contrasting with the electron-donating o-tolyl group in the target compound. This affects the oxadiazole ring’s electron density, altering reactivity and binding to biological targets.

Steric and Conformational Effects: Ortho vs. The pyrrolidin-1-ylsulfonyl moiety adds a rigid, planar sulfonyl group and a flexible pyrrolidine ring, enabling both polar and hydrophobic interactions .

Biological Implications: Compounds with furan and oxadiazole moieties (e.g., ) often exhibit antimicrobial or antiviral activity due to heterocycle-mediated interactions with microbial enzymes . The sulfonamide group in the target compound may improve metabolic stability compared to thiol or amino derivatives in triazoles .

Q & A

Basic: What are common synthetic routes for preparing 1,2,4-oxadiazole derivatives with heterocyclic substituents?

The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, 3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is synthesized via refluxing amidoximes with acyl chlorides in anhydrous solvents like DMF, followed by purification via column chromatography . Key steps include optimizing reaction temperature (80–100°C) and using catalysts like Cs₂CO₃ to enhance yield .

Advanced: How can enantioselective synthesis be achieved for chiral oxadiazole derivatives?

Iridium-catalyzed asymmetric amination is a robust method. For instance, (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole was synthesized with 97% enantiomeric excess using crotyl acetate and a chiral iridium catalyst under controlled conditions (50°C, DME solvent). Purification via flash chromatography (hexane:ethyl acetate gradients) ensures high purity .

Basic: What experimental models are used to assess acute toxicity for oxadiazole derivatives?

Acute toxicity is evaluated in rodent models (e.g., white rats, 160–250 g) via intraperitoneal injection. LD₅₀ values are calculated using probit analysis, with compounds classified into toxicity classes (IV–V for triazole analogs). Substituent effects (e.g., alkyl chain length) significantly alter toxicity profiles .

Advanced: How do substituents influence the bioactivity and toxicity of oxadiazoles?

Longer alkyl chains (e.g., heptylthio groups) increase toxicity, while shorter chains (propylthio) reduce it. For furan-containing oxadiazoles, electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may affect bioavailability. Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with biological targets like α7 nicotinic acetylcholine receptors .

Basic: What spectroscopic techniques validate oxadiazole structural integrity?

¹H/¹³C NMR, FTIR, and HRMS are standard. For example, 5-(furan-2-yl)-3-(isoquinolin-3-yl)-1,2,4-oxadiazole was confirmed via ¹H NMR (δ 8.5–7.2 ppm for aromatic protons) and HRMS (m/z 279.0984 [M+H]⁺) . Purity is verified via HPLC (>95%) and SFC for chiral compounds .

Advanced: How can computational methods optimize oxadiazole drug design?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular dynamics simulations assess binding stability with targets like SARS-CoV-2 main protease. For instance, ΔG values (−19.10 kcal/mol) from docking correlate with experimental IC₅₀ (9.1 μM) for lead inhibitors .

Basic: What in vitro assays evaluate oxadiazole bioactivity?

- Antimicrobial : Broth microdilution (MIC against S. aureus).

- Anticancer : MTT assay (IC₅₀ in HeLa cells).

- Anti-inflammatory : COX-2 inhibition ELISA.

Compounds like 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles are tested via electrophysiology for α7 nAChR activation .

Advanced: How are structure-activity relationships (SAR) established for oxadiazoles?

Systematic variation of substituents (e.g., replacing pyrrolidine with piperidine) and bioactivity testing reveal critical pharmacophores. For example, 3-(pyridin-3-yl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole showed higher α7 nAChR activation than thiophene analogs, highlighting the role of heteroaromatic rings .

Basic: How are reaction yields optimized in oxadiazole synthesis?

- Solvent choice : Polar aprotic solvents (DMF, DME) enhance reactivity.

- Catalysts : NaH or Cs₂CO₃ improve cyclization efficiency.

- Purification : Gradient elution in flash chromatography (hexane:ethyl acetate) increases purity .

Advanced: How to resolve contradictions in toxicity or activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.